
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is an organic compound known for its unique structure and properties It is a derivative of diazinane, featuring two 2,4,4-trimethylpentan-2-yl groups attached to the nitrogen atoms of the diazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol typically involves the reaction of diazinane with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the diazinane ring attack the carbon atoms of the 2,4,4-trimethylpentan-2-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: New compounds with different functional groups replacing the nitrogen atoms.
Applications De Recherche Scientifique
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)trisulfane
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1H-imidazol-3-ium chloride
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Uniqueness
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is unique due to its specific diazinane ring structure and the presence of two bulky 2,4,4-trimethylpentan-2-yl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and industrial chemistry.
Propriétés
Numéro CAS |
5413-29-6 |
|---|---|
Formule moléculaire |
C20H42N2O |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
1,3-bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol |
InChI |
InChI=1S/C20H42N2O/c1-17(2,3)13-19(7,8)21-11-16(23)12-22(15-21)20(9,10)14-18(4,5)6/h16,23H,11-15H2,1-10H3 |
Clé InChI |
SITWMFMTHVSDBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)N1CC(CN(C1)C(C)(C)CC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
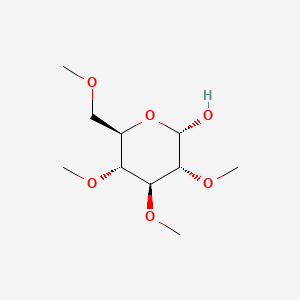
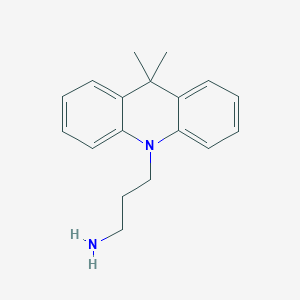




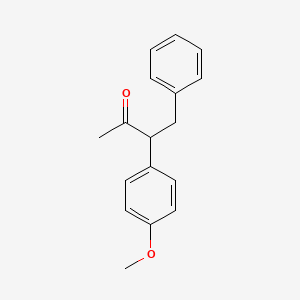
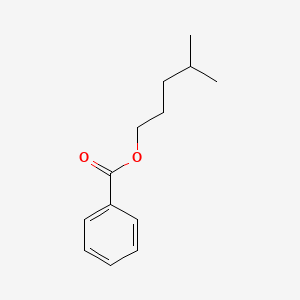
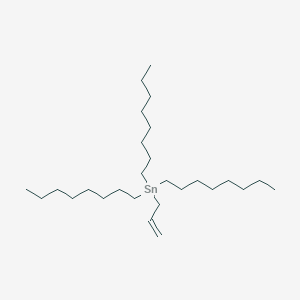

![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
